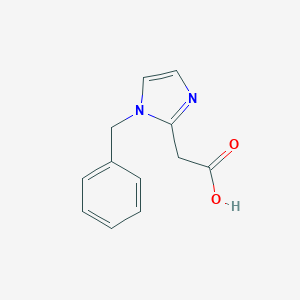

(1-Benzyl-1H-imidazol-2-yl)-acetic acid

Descripción general

Descripción

(1-Benzyl-1H-imidazol-2-yl)-acetic acid is a compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features a benzyl group attached to the nitrogen atom at the 1-position of the imidazole ring and an acetic acid moiety at the 2-position. Imidazole derivatives are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and other industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (1-Benzyl-1H-imidazol-2-yl)-acetic acid typically involves the following steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using the same synthetic routes mentioned above. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

(1-Benzyl-1H-imidazol-2-yl)-acetic acid undergoes various types of chemical reactions, including:

Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Benzyl halides, sodium hydride, potassium carbonate

Major Products Formed

Oxidation: Imidazole N-oxides

Reduction: Reduced imidazole derivatives

Substitution: Substituted imidazole derivatives

Aplicaciones Científicas De Investigación

Pharmaceutical Development

The compound is primarily utilized as an intermediate in the synthesis of various pharmaceuticals. Its derivatives have shown promise in developing drugs targeting specific diseases due to their ability to modulate biological pathways.

Case Study: Anticancer Activity

Recent studies have highlighted the anticancer potential of imidazole derivatives, including (1-Benzyl-1H-imidazol-2-yl)-acetic acid. For instance, compounds containing this structure have demonstrated inhibitory effects on cancer cell lines such as liver carcinoma (HEPG2) and breast cancer (MDA-MB-231). The IC50 values for these compounds ranged from 0.72 µM to higher concentrations depending on structural modifications, indicating their potential as anticancer agents .

Synthesis Processes

This compound serves as a precursor in the synthesis of other compounds. For example, it can be synthesized through a solvent-free reaction involving imidazole and benzyl alcohol, yielding high efficiency and purity without hazardous solvents .

Table: Synthesis Overview

The compound exhibits a broad range of biological activities due to its structural features:

Mecanismo De Acción

The mechanism of action of (1-Benzyl-1H-imidazol-2-yl)-acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function. It can also modulate receptor activity by binding to receptors and altering their signaling pathways .

Comparación Con Compuestos Similares

Similar Compounds

1-Benzylimidazole: Similar structure but lacks the acetic acid moiety.

2-Benzylimidazole: Benzyl group attached at the 2-position instead of the 1-position.

Imidazole-2-carboxylic acid: Contains a carboxylic acid group at the 2-position but lacks the benzyl group.

Uniqueness

(1-Benzyl-1H-imidazol-2-yl)-acetic acid is unique due to the presence of both the benzyl group and the acetic acid moiety, which confer distinct chemical and biological properties.

Actividad Biológica

(1-Benzyl-1H-imidazol-2-yl)-acetic acid, a compound of increasing interest in medicinal chemistry, has demonstrated notable biological activities that warrant detailed exploration. This article synthesizes findings from diverse research sources, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its imidazole ring, which is known for its role in various biological systems. The presence of the benzyl group enhances its lipophilicity, potentially improving its bioavailability. Its chemical structure can be represented as follows:

- Chemical Formula : CHNO\

- CAS Number : 1176419-60-5

The biological activity of this compound primarily involves modulation of specific biological pathways:

- Melanocortin Receptor Activation : Recent studies have indicated that derivatives of this compound can act as agonists for the Melanocortin-1 receptor (MC1R) . This receptor plays a crucial role in skin homeostasis and pigmentation. Agonists like N-(1-benzyl-1H-imidazol-2-yl)amide derivatives have shown promising results in enhancing MC1R activity, which may lead to therapeutic applications in conditions like erythropoietic protoporphyria (EPP) .

- Inhibition of Kinesin Spindle Protein (KSP) : Some derivatives have been identified as inhibitors of KSP, a critical protein involved in mitosis. These compounds could potentially serve as anticancer agents by disrupting cell division in cancerous cells .

Biological Activity Data

The following table summarizes key findings regarding the biological activity of this compound and its derivatives:

Case Study 1: MC1R Agonists

A study published in December 2022 explored the optimization of N-(1-benzyl-1H-imidazol-2-yl)amide derivatives. These compounds exhibited significant agonistic activity on MC1R, leading to enhanced metabolic stability and potential therapeutic applications for skin disorders .

Case Study 2: Cancer Therapeutics

Research involving KSP inhibitors highlighted the potential of this compound derivatives in treating various cancers. By inhibiting KSP, these compounds can induce cell cycle arrest, offering a novel approach to cancer therapy .

Propiedades

IUPAC Name |

2-(1-benzylimidazol-2-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c15-12(16)8-11-13-6-7-14(11)9-10-4-2-1-3-5-10/h1-7H,8-9H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEXJLERUJWJFKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=CN=C2CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60630004 | |

| Record name | (1-Benzyl-1H-imidazol-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60630004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123566-33-6 | |

| Record name | (1-Benzyl-1H-imidazol-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60630004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 123566-33-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.